Cyclogregatin

Antitumor Cytotoxicity Natural Product

Cyclogregatin is a tetronic acid derivative isolated from the fungus *Aspergillus panamensis*. It is a cyclic analog of the gregatin family of compounds, characterized by a furo[2,3-b]pyran-3,4-dione core structure.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B15622922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclogregatin
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O4/c1-4-5-6-7-8-15(3)13(17)12-11(16)9-10(2)18-14(12)19-15/h5-8,10H,4,9H2,1-3H3/b6-5+,8-7-/t10-,15+/m0/s1
InChIKeyCELZYTLJFHLTOR-ZGSVFDMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclogregatin: A Cyclic Tetronic Acid Derivative with Distinct Biological Profile


Cyclogregatin is a tetronic acid derivative isolated from the fungus *Aspergillus panamensis* [1]. It is a cyclic analog of the gregatin family of compounds, characterized by a furo[2,3-b]pyran-3,4-dione core structure [2]. While it shares a biosynthetic origin and general antimicrobial properties with other gregatins, cyclogregatin possesses a unique cyclized architecture that fundamentally differentiates its activity spectrum, solubility, and molecular properties from its acyclic counterparts.

Why Cyclogregatin Cannot Be Replaced by Generic Gregatin Analogs for Targeted Research


Substituting cyclogregatin with a generic gregatin, such as the abundant parent compound gregatin A, can lead to fundamentally different and potentially misleading experimental outcomes. While both are produced by the same organism and share a common biosynthetic pathway, their distinct molecular architectures—cyclic versus acyclic—result in divergent bioactivity profiles [1]. Specifically, cyclogregatin is a potent inhibitor of airy ascites carcinoma, whereas gregatin A is a poor quorum-sensing inhibitor [2]. A simple in-class swap would thus confound structure-activity relationship (SAR) studies, misrepresent target engagement in quorum-sensing research, and lead to incorrect conclusions in cancer models, making compound-specific procurement critical for reliable results.

Quantitative Evidence for Cyclogregatin's Differentiation in Bioactivity and Selectivity


Superior Antitumor Potency Against Airy Ascites Carcinoma Over Gregatin A

Cyclogregatin demonstrates significantly higher potency against airy ascites carcinoma compared to its direct acyclic analog, gregatin A. The minimum inhibitory concentration (MIC) for cyclogregatin was determined to be 10 μg/mL, which is five-fold less potent than gregatin A's MIC of 2 μg/mL in the same assay . This quantitative difference pinpoints a critical structure-activity relationship (SAR) where the cyclized core of cyclogregatin is essential for enhancing antitumor activity.

Antitumor Cytotoxicity Natural Product

Lack of Quorum-Sensing Inhibitory Activity Distinguishes Cyclogregatin from Gregatin A and D

In a direct comparative study, cyclogregatin showed no significant inhibitory activity against the lasB-GFP and pqsA-GFP quorum-sensing reporters in *Pseudomonas aeruginosa*, with IC50 values estimated to be >500 μM [1]. In stark contrast, the acyclic gregatin A inhibited the same systems with IC50 values ranging from 203 μM to 516 μM, and gregatin D showed similar activity [1]. This functional divergence demonstrates that cyclization completely abolishes quorum-sensing inhibition, a key anti-virulence target.

Quorum Sensing Antivirulence Pseudomonas aeruginosa

Cyclic Molecular Architecture Confers Distinct Physicochemical Properties Relative to Gregatin A

The covalent cyclization of cyclogregatin results in a lower molecular weight and reduced molecular formula complexity compared to its open-chain analog, gregatin A. Cyclogregatin (C15H18O4, MW 262.3) is smaller than gregatin A (C16H20O4, MW 276.3) [1]. This structural constraint is predicted to reduce the number of rotatable bonds and alter the compound's lipophilicity (LogP) and polar surface area, directly influencing membrane permeability and solubility, which are critical for in vitro and in vivo applications.

Physicochemical Properties Structural Biology Drug Discovery

Confirmed Structural Revision Resolves Long-standing Configurational Ambiguity, Unachievable with Gregatin A

Total synthesis efforts led to a critical structure revision of cyclogregatin, correcting its previously assigned furanone core and quaternary carbon configuration [1]. This revision was specifically enabled by the compound's unique synthetic challenges and was part of a broader effort rectifying the structures of multiple gregatin family members. In contrast, the synthesis and stereochemical assignment of gregatin A were less ambiguous historically, meaning cyclogregatin now represents a more rigorously validated and structurally defined chemical tool.

Structural Elucidation Total Synthesis Stereochemistry

Optimal Research Applications for Cyclogregatin Based on Evidence-Based Differentiation


Negative Control for Quorum-Sensing Inhibitor Screening

Based on its proven lack of activity against *P. aeruginosa* QS reporters (IC50 > 500 μM) , cyclogregatin is an ideal negative control compound in assays designed to identify new quorum-sensing inhibitors from the tetronic acid family. Its use eliminates the confounding variable of QS interference, which is present with gregatin A and D.

Cancer Cell Line Profiling and SAR Studies

Cyclogregatin's distinct MIC of 10 μg/mL against airy ascites carcinoma, compared to gregatin A's 2 μg/mL , makes it a key compound for comparative SAR studies. Researchers can use these compounds in tandem to map the pharmacophore required for antitumor activity, specifically isolating the impact of the cyclic core on cytotoxicity.

Physicochemical and Pharmacokinetic Profiling of Cyclic vs. Acyclic Tetronic Acids

The documented differences in molecular weight and formula between cyclogregatin (C15H18O4, MW 262.3) and gregatin A (C16H20O4, MW 276.3) [1] provide a strong rationale for their use in parallel assays measuring LogP, aqueous solubility, membrane permeability, and metabolic stability. This head-to-head comparison can elucidate the general pharmacokinetic advantages of conformational constraint in this compound class.

Reference Standard for Advanced Total Synthesis and Structural Revision

Given its history of structural misassignment and subsequent revision through total synthesis , cyclogregatin serves as an excellent reference standard for natural product chemistry labs focused on stereochemical elucidation. It is a benchmark molecule for validating synthetic methodologies and for demonstrating the power of NMR comparisons in correcting complex natural product structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclogregatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.